Aspoxicillin

説明

This compound is a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

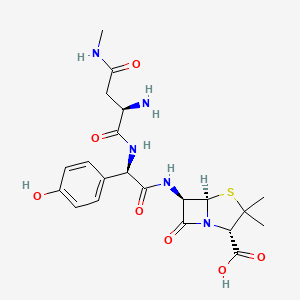

structure given in first source

Structure

3D Structure

特性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13-,14-,15+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELIUBJHYAEDK-OAIUPTLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046921 |

Source

|

| Record name | Aspoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63358-49-6 |

Source

|

| Record name | Aspoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63358-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspoxicillin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063358496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aspoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspoxicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPOXICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0745KNO26J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aspoxicillin's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspoxicillin is a broad-spectrum, semi-synthetic β-lactam antibiotic of the penicillin class.[1][2] Its bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[3][4] The primary targets of this compound, like all penicillin derivatives, are the penicillin-binding proteins (PBPs). This guide provides a detailed exploration of the binding affinity of this compound to these crucial bacterial enzymes, outlines the experimental protocols used to determine such interactions, and visually represents the underlying molecular pathways and experimental workflows.

This compound is active against a range of Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves binding to and inactivating PBPs located on the inner membrane of the bacterial cell wall.[3] This inactivation prevents the cross-linkage of peptidoglycan chains, which is a critical step in maintaining the strength and rigidity of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

This compound Binding Affinity to Penicillin-Binding Proteins (PBPs)

Qualitative Binding Profile in Escherichia coli

A study on the bactericidal action of this compound against Escherichia coli K-12 revealed that this compound demonstrates affinity for several key PBPs.[3] The affinity pattern of this compound was noted to be similar to that of ampicillin.[3] The primary PBPs to which this compound binds in E. coli are:

-

PBP 1A

-

PBP 1Bs

-

PBP 2

-

PBP 3

This binding profile suggests that this compound's potent bactericidal activity, which leads to the formation of spheroplast-like structures and subsequent cell lysis, is a result of its interaction with these multiple PBP targets.[3] The study also investigated a derivative, dehydroxythis compound, which exhibited lower affinities for PBP 1A and 1Bs and a slightly higher affinity for PBP 3 compared to this compound.[3] This highlights the role of the this compound side chain in its PBP binding characteristics.[3]

Mechanism of Action: PBP Inhibition

The fundamental mechanism of action for this compound revolves around the inhibition of the transpeptidase activity of PBPs. This process can be visualized as a signaling pathway leading to cell death.

References

- 1. Competition of various beta-lactam antibiotics for the major penicillin-binding proteins of Helicobacter pylori: antibacterial activity and effects on bacterial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. [A study on the bactericidal action of this compound against Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound | AntibioticDB [antibioticdb.com]

- 5. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Aspoxicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin is a semi-synthetic, broad-spectrum β-lactam antibiotic with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a detailed pathway for its chemical synthesis. Experimental protocols for key analytical procedures and a representative pharmacokinetic study are also presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery, development, and analysis of novel antibiotic agents.

Chemical Structure and Properties

This compound, also known by the synonym N(4)-methyl-D-asparaginylamoxicillin, is a derivative of amoxicillin, featuring a distinct side chain that enhances its antibacterial profile.

IUPAC Name: (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

Chemical Formula: C₂₁H₂₇N₅O₇S[1]

Molecular Weight: 493.5 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Weight | 493.5 g/mol | [1] |

| XLogP3-AA | -3.4 | [1] |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 493.16311939 | [1] |

| Topological Polar Surface Area | 216 Ų | [1] |

Synthesis Pathway

The synthesis of this compound is a semi-synthetic process that utilizes readily available starting materials, D-aspartic acid and amoxicillin. The core of the synthesis involves the preparation of a protected and activated N-methyl-D-aspartic acid derivative, which is then coupled with the amoxicillin backbone. A general scheme for the synthesis is outlined below, based on the process described in patent CN103333180B[2].

The synthesis can be conceptually divided into two main stages:

-

Preparation of the Activated Side Chain: Modification of D-aspartic acid to introduce the N-methylamide and protect the reactive groups.

-

Coupling and Deprotection: Acylation of the amoxicillin core with the activated side chain, followed by the removal of protecting groups to yield the final product.

References

In Vitro Antibacterial Spectrum of Aspoxicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspoxicillin (ASPC), a semisynthetic β-lactam antibiotic of the penicillin class, exhibits a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action is consistent with other penicillin derivatives, involving the inhibition of bacterial cell wall synthesis.[3] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and testing workflows. This compound is approved for use in Japan and has been the subject of numerous clinical and laboratory studies.[1][2]

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] PBPs are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall. By binding to these proteins, this compound blocks the transpeptidation step in peptidoglycan synthesis. This disruption leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[3]

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive and Gram-negative organisms. MIC values are crucial for assessing the susceptibility of bacteria to an antibiotic and are typically reported as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 3 | >100 (for one strain) | - | - |

| Streptococcus pneumoniae | 5 | <0.78 | - | - |

| Streptococcus pyogenes | - | - | - | - |

| Enterococcus faecalis | - | - | - | - |

Gram-Negative Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | 13 | >6.25 (for 4 strains) | - | - |

| Escherichia coli | 1 | >100 | - | - |

| Klebsiella pneumoniae | - | - | - | - |

| Pseudomonas aeruginosa | - | - | - | - |

| Proteus mirabilis | - | - | - | - |

Experimental Protocols for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound can be determined using standardized methods such as broth microdilution or agar dilution. The following are detailed protocols adapted for the testing of this compound.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

1. Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended for penicillins).

-

The final concentration of the stock solution should be at least 10 times the highest concentration to be tested.

2. Preparation of Microtiter Plates:

-

Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

-

The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.

-

Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating serial dilutions of this compound into an agar medium, which is then inoculated with the test organism.

1. Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound solutions at concentrations twice the desired final concentrations.

-

For each concentration, add 1 mL of the this compound solution to 19 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

-

Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Include a control plate with no antibiotic.

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

-

Spot-inoculate the prepared agar plates with the bacterial suspensions using a multipoint replicator.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound demonstrates a broad in vitro antibacterial spectrum, encompassing both Gram-positive and Gram-negative pathogens. Its mechanism of action, typical of β-lactam antibiotics, involves the inhibition of cell wall synthesis, leading to bacterial cell death. The provided MIC data, although limited, indicates its potential efficacy against common respiratory pathogens. For a comprehensive understanding of its activity against a wider range of clinical isolates, further large-scale surveillance studies are warranted. The standardized protocols for MIC determination outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's in vitro potency in research and drug development settings.

References

The Effect of Aspoxicillin on Bacterial Cell Morphology and Physiology: A Technical Guide

Aspoxicillin, a broad-spectrum, semisynthetic beta-lactam antibiotic, demonstrates significant efficacy against a range of Gram-positive and some Gram-negative bacteria.[1] This technical guide provides an in-depth analysis of the effects of this compound on bacterial cell morphology and physiology, intended for researchers, scientists, and drug development professionals. The guide details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to this compound

This compound is an injectable penicillin derivative notable for its activity against bacteria that may be resistant to other beta-lactam antibiotics.[2] It belongs to the acylureidopenicillin subgroup and is recognized for its potent bactericidal properties.[3] The primary therapeutic applications for this compound include the treatment of severe bacterial infections such as pneumonia, urinary tract infections, and skin infections.[1]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis.[1][4] This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][4] PBPs play a crucial role in the final steps of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains.[1][5] By inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to a weakened structure that can no longer withstand the internal osmotic pressure.[4][5] This ultimately results in cell lysis and bacterial death.[1][4]

A study on Escherichia coli revealed that this compound has a strong affinity for PBPs 1A, 1Bs, 2, and 3, with an affinity pattern similar to that of ampicillin.[3] The unique N4-methyl-D-asparagine in its side chain is suggested to be responsible for its high bactericidal activity leading to lysis.[3]

Figure 1: Mechanism of action of this compound leading to bacterial cell death.

Effects on Bacterial Cell Morphology

Treatment with this compound induces distinct morphological changes in susceptible bacteria. In E. coli, exposure to this compound leads to the formation of spheroplast-like or bulged structures, which is followed by cell lysis.[3] This is a notable difference from other penicillins like piperacillin, mezlocillin, and apalcillin, which tend to cause the formation of long filaments without immediate lytic action.[3] These morphological alterations have been observed using both phase-contrast and scanning electron microscopy.[3]

| Antibiotic | Bacterial Species | Observed Morphological Changes | Reference |

| This compound | Escherichia coli | Formation of spheroplast-like or bulged structures, followed by cell lysis. | [3] |

| Piperacillin | Escherichia coli | Conversion of cells to long filaments without immediate lysis. | [3] |

| Mezlocillin | Escherichia coli | Conversion of cells to long filaments without immediate lysis. | [3] |

| Apalcillin | Escherichia coli | Conversion of cells to long filaments without immediate lysis. | [3] |

Table 1: Comparison of Morphological Effects of this compound and Other Penicillins on E. coli.

Effects on Bacterial Physiology

The physiological ramifications of this compound's interference with cell wall synthesis are significant. The primary physiological effect is the bactericidal action resulting from cell lysis.[1][3] Furthermore, this compound has been shown to trigger autolytic activity in E. coli.[3] This was demonstrated by measuring the release of labeled murein from the bacterial cells, which was significantly greater after exposure to this compound compared to reference penicillins.[3]

This compound also exhibits a postantibiotic effect (PAE), where bacterial growth continues to be suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC).[6] In vitro studies against Staphylococcus aureus showed a PAE of 1.7 hours, while in vivo studies in neutropenic mice demonstrated a PAE of 5.2 hours.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7][8] It is a critical measure of an antibiotic's potency. While specific MIC values for this compound against a wide range of bacteria are not detailed in the provided search results, the determination of these values is a standard and essential procedure in assessing its antibacterial spectrum.

| Parameter | Definition | Significance |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. | Determines the susceptibility of a bacterial strain to a particular antibiotic and guides therapeutic dosage.[7] |

| Postantibiotic Effect (PAE) | Persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. | Allows for less frequent dosing intervals and can contribute to the overall efficacy of the antibiotic. |

Table 2: Key Pharmacodynamic Parameters of Antibiotics.

Experimental Protocols

Analysis of Bacterial Cell Morphology

A standardized protocol for analyzing the morphological changes in bacteria due to antibiotic treatment involves microscopic examination.

-

Bacterial Culture Preparation:

-

Inoculate a suitable broth medium with the bacterial strain of interest.

-

Incubate at the optimal temperature (e.g., 37°C) until the culture reaches the mid-logarithmic growth phase.[9]

-

Introduce this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels).

-

Continue incubation and collect samples at different time points.

-

-

Microscopic Examination:

-

Phase-Contrast Microscopy:

-

Place a drop of the bacterial culture on a clean glass slide and cover it with a coverslip.

-

Observe the wet mount under a phase-contrast microscope to visualize live, unstained bacteria and note any changes in shape and size.[9]

-

-

Scanning Electron Microscopy (SEM):

-

Fix the bacterial cells with a suitable fixative, such as 3% glutaraldehyde, for 24 hours.[10]

-

Wash the fixed cells multiple times with sterile distilled water.[10]

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Critical point dry the samples.

-

Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).

-

Examine the samples under a scanning electron microscope to observe detailed surface morphology.[10]

-

-

Figure 2: Experimental workflow for studying bacterial morphology.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial twofold dilutions of the antibiotic in a 96-well microtiter plate containing a suitable broth medium.

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature for 16-20 hours.

-

-

Interpretation:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[7] Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Signaling Pathways and Logical Relationships

The interaction of this compound with bacterial cells triggers a cascade of events that ultimately leads to cell death. This can be visualized as a logical progression from the initial binding event to the final outcome of lysis.

Figure 3: Logical relationship of events from this compound exposure to cell death.

Conclusion

This compound is a potent bactericidal agent that exerts its effect through the inhibition of bacterial cell wall synthesis. Its interaction with penicillin-binding proteins leads to characteristic morphological changes, specifically the formation of spheroplast-like structures and subsequent cell lysis in bacteria such as E. coli. This is accompanied by the triggering of autolytic enzymes, further contributing to its bactericidal efficacy. The distinct morphological and physiological effects of this compound underscore its unique properties within the beta-lactam class of antibiotics and highlight its importance in combating bacterial infections. Further research into its interactions with a broader range of bacterial species will continue to elucidate its full therapeutic potential.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [A study on the bactericidal action of this compound against Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C21H27N5O7S | CID 71961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resources.biomol.com [resources.biomol.com]

- 6. Activity of sub-minimal inhibitory concentrations of this compound in prolonging the postantibiotic effect against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

- 8. idexx.com [idexx.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Aspoxicillin in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspoxicillin is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the penicillin class of drugs.[1] It is engineered for enhanced activity against both Gram-positive and some Gram-negative bacteria, including strains that may be resistant to other beta-lactam antibiotics.[2][3] Approved for use in Japan, this compound has shown promise in treating severe bacterial infections.[3] Like other penicillins, its mechanism of action involves the disruption of bacterial cell wall synthesis.[1][2] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, focusing on data from animal models, detailed experimental protocols, and the critical interplay between drug exposure and antibacterial effect.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] PBPs are essential enzymes responsible for the cross-linking of peptidoglycan chains, a critical process for maintaining the structural integrity of the cell wall. By binding to these proteins, this compound inhibits the final transpeptidation step of peptidoglycan synthesis.[1][2] This interference leads to the weakening of the cell wall, ultimately causing bacterial cell lysis and death.[1]

Caption: Mechanism of action of this compound.

Pharmacokinetics in Preclinical Models

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Preclinical PK studies in animal models are crucial for determining the dosing regimens that are likely to be safe and effective in humans.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in a murine model.

| Parameter | Symbol | Value | Animal Model | Source(s) |

| Half-life | t½ | 55 min | Mouse (serum) | [4] |

Note: Comprehensive preclinical PK data for this compound is limited in publicly available literature. The provided data is from a specific study and may not be representative of all preclinical models or conditions.

Experimental Protocol: Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of an antibiotic like this compound in a rat model.

-

Animal Model:

-

Drug Administration:

-

Formulation: this compound is dissolved in a sterile vehicle suitable for the intended route of administration (e.g., saline for intravenous injection).

-

Dosing: A specific dose (e.g., 25 mg/kg) is administered.[7] The route can be intravenous (via tail vein), intramuscular, or oral gavage, depending on the study objectives.[5]

-

-

Sample Collection:

-

Blood samples (approx. 100-200 µL) are collected at predetermined time points to characterize the drug's concentration-time profile.[5][8]

-

Suggested time points for IV administration: 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.[5]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[8]

-

-

Bioanalysis:

-

Method: Drug concentrations in plasma are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8]

-

Procedure: Plasma samples undergo protein precipitation, followed by chromatographic separation and mass spectrometric detection.[8]

-

-

Data Analysis:

-

Pharmacokinetic parameters (t½, Cmax, AUC, Clearance, Volume of Distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).[5]

-

Caption: Workflow for a preclinical pharmacokinetic study.

Pharmacodynamics in Preclinical Models

Pharmacodynamics refers to the relationship between drug concentrations and the antimicrobial effect. For antibiotics, this is often characterized by in vitro susceptibility testing and in vivo efficacy models.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[9] It is a key measure of an antibiotic's potency.

| Organism | MIC (µg/mL) | Source(s) |

| Haemophilus influenzae | >6.25 (for 4 of 13 strains) | |

| Streptococcus pneumoniae | <0.78 (for 5 strains) | |

| Staphylococcus aureus | >100 (for 1 of 3 strains) | |

| Escherichia coli | >100 (for 1 strain) |

Note: The presented data is from a single study and highlights a range of susceptibilities. More extensive MIC data would be required for a complete profile.

Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[9]

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) or another appropriate growth medium.

-

Antibiotic Dilution:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Culture the test bacterium to the logarithmic growth phase.

-

Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

-

Result Interpretation: The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[9]

In Vivo Efficacy: Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a highly standardized and widely used in vivo model to evaluate the efficacy of new antibiotics.[10][11]

| Parameter | Value | Animal Model | Bacterial Strain | Source(s) |

| Post-Antibiotic Effect (PAE) | Staphylococcus aureus Smith | [4] | ||

| In Vitro PAE | 1.7 h | - | [4] | |

| In Vivo PAE | 5.2 h | Neutropenic Mice | [4] | |

| In Vivo PAE (with penicillinase) | 2.7 h | Neutropenic Mice | [4] |

Experimental Protocol: Murine Thigh Infection Model

This protocol describes the steps to assess the in vivo efficacy of this compound.

-

Animal Model and Immunosuppression:

-

Use specific-pathogen-free mice (e.g., ICR or Swiss mice).[12]

-

Induce neutropenia (a state of low neutrophils) to ensure the observed antibacterial effect is primarily due to the antibiotic rather than the host immune system. This is typically achieved by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).[12][13]

-

-

Infection:

-

Prepare an inoculum of the test organism (e.g., S. aureus) at a specific concentration (e.g., ~10⁷ CFU/mL).[13]

-

Anesthetize the mice and inject a small volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle. The target starting inoculum in the thigh is typically 10⁵ to 10⁶ CFU.[12][13]

-

-

Treatment:

-

Efficacy Assessment:

-

At a predetermined time point (e.g., 24 hours after treatment initiation), humanely euthanize the mice.[14]

-

Aseptically remove the thigh muscles, homogenize them in a sterile diluent (e.g., saline), and perform serial dilutions.[12]

-

Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria, expressed as Colony-Forming Units (CFU) per gram of tissue or per thigh.[14]

-

-

Data Analysis: The efficacy of the treatment is determined by comparing the log₁₀ CFU/thigh in the treated groups to the CFU/thigh in the untreated control group at the end of the experiment.[15]

Caption: Workflow for an in vivo efficacy study.

PK/PD Integration

For beta-lactam antibiotics like this compound, the most important PK/PD index predicting efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). Preclinical infection models are essential for establishing the target %fT > MIC required for a specific level of bacterial killing (e.g., stasis or a 1-log reduction in CFU). The long half-life and significant post-antibiotic effect of this compound observed in mice suggest that sustained exposure above the MIC contributes significantly to its efficacy.[4] The data from these preclinical models are invaluable for predicting human pharmacokinetic parameters and designing effective dosing strategies for clinical trials.[16]

Conclusion

This compound is a potent beta-lactam antibiotic with a mechanism based on the inhibition of bacterial cell wall synthesis.[1] Preclinical studies, particularly in murine models, have begun to characterize its pharmacokinetic and pharmacodynamic profile. The drug exhibits a relatively long serum half-life and a prolonged post-antibiotic effect in mice, which are favorable properties for an effective antibiotic.[4] The standardized protocols for PK analysis and PD evaluation, such as the murine thigh infection model, are critical for generating the data needed to understand its exposure-response relationship. Further comprehensive preclinical studies are necessary to fully elucidate the ADME properties and establish robust PK/PD targets to optimize dosing regimens for various pathogens and infection types.

References

- 1. This compound | C21H27N5O7S | CID 71961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Activity of sub-minimal inhibitory concentrations of this compound in prolonging the postantibiotic effect against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist [frontiersin.org]

- 6. unmc.edu [unmc.edu]

- 7. Pharmacokinetics of ampicillin, cephalothin and doxycycline in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 11. criver.com [criver.com]

- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mouse thigh infection model. [bio-protocol.org]

- 14. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Aspoxicillin's Activity Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin, a semisynthetic beta-lactam antibiotic, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative aerobic bacteria. This guide provides a comprehensive technical overview of the available data on the in vitro activity of this compound against clinically significant anaerobic bacteria. While extensive quantitative data from publicly accessible literature is limited, this document synthesizes the existing information, outlines standard experimental protocols for anaerobic susceptibility testing, and presents the established mechanism of action of this compound. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction

This compound is a penicillin derivative characterized by its broad antibacterial spectrum.[1] Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains.[2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2] While its efficacy against aerobic and facultative anaerobic bacteria is well-documented, its specific activity against obligate anaerobes is a critical area of investigation for defining its full clinical utility. This guide focuses on the current understanding of this compound's effectiveness against key anaerobic pathogens.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal activity of this compound is primarily achieved through the acylation of penicillin-binding proteins (PBPs), which are membrane-bound transpeptidases, carboxypeptidases, and endopeptidases. The process disrupts the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.

In Vitro Susceptibility of Anaerobic Bacteria to this compound

Detailed, publicly available studies quantifying the minimum inhibitory concentrations (MICs) of this compound against a wide array of anaerobic bacteria are not extensively available in the global scientific literature. However, it has been noted for its activity against Bacillus fragilis, a significant anaerobic pathogen often resistant to other beta-lactam antibiotics.

To provide a framework for future research and a basis for comparison, the following tables summarize the typical MIC ranges for amoxicillin, a closely related penicillin, against common anaerobic genera. It is important to note that these values are for amoxicillin and not this compound, and direct extrapolation is not recommended.

Table 1: Amoxicillin MIC Data for Anaerobic Gram-Negative Bacilli

| Bacterial Species | Amoxicillin MIC₅₀ (µg/mL) | Amoxicillin MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 8 - 16 | >32 |

| Prevotella spp. | 0.5 - 2 | 16 - 32 |

| Fusobacterium spp. | ≤0.03 - 0.5 | 0.5 - 1 |

Note: Data is compiled from various sources for amoxicillin and is for comparative purposes only. MIC values can vary significantly based on the specific strain and testing methodology.

Table 2: Amoxicillin MIC Data for Anaerobic Gram-Positive Bacteria

| Bacterial Species | Amoxicillin MIC₅₀ (µg/mL) | Amoxicillin MIC₉₀ (µg/mL) |

| Clostridium perfringens | ≤0.016 - 0.032 | 0.06 - 0.125 |

| Peptostreptococcus spp. | ≤0.125 | ≤0.125 |

Note: Data is compiled from various sources for amoxicillin and is for comparative purposes only. MIC values can vary significantly based on the specific strain and testing methodology.

Experimental Protocols for Anaerobic Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of anaerobic bacteria to antimicrobial agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods, including agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference standard for anaerobic susceptibility testing.

Detailed Methodology:

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.

-

Antibiotic Preparation: A stock solution of this compound is prepared and serially diluted to achieve the desired final concentrations in the agar.

-

Plate Preparation: The appropriate volume of each antibiotic dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized inoculum of the anaerobic test organism is prepared by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension using a multipoint replicator.

-

Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism, or that causes a significant reduction in growth compared to the control plate.

Broth Microdilution Method

Broth microdilution is another standardized method suitable for determining the MIC of antimicrobial agents against anaerobic bacteria.

Detailed Methodology:

-

Plate Preparation: Commercially prepared or in-house-prepared microtiter plates containing serial twofold dilutions of this compound in a suitable anaerobic broth medium (e.g., supplemented Brucella broth) are used.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) of the test organism.

Conclusion and Future Directions

This compound, through its established mechanism of inhibiting bacterial cell wall synthesis, holds potential for activity against anaerobic bacteria. However, a significant gap exists in the publicly available scientific literature regarding comprehensive quantitative data on its efficacy against a wide range of anaerobic species. The information available suggests activity against Bacteroides fragilis, but further detailed studies are imperative.

Future research should focus on:

-

Systematic in vitro susceptibility testing of this compound against a diverse panel of clinically relevant anaerobic bacteria, including various species of Bacteroides, Prevotella, Fusobacterium, Clostridium, and anaerobic cocci.

-

Publication of MIC₅₀ and MIC₉₀ data to provide a clearer understanding of its potency and spectrum.

-

Investigating the potential for resistance development in anaerobic bacteria.

-

Correlating in vitro data with clinical outcomes in infections involving anaerobic organisms.

Generating and disseminating this data will be crucial for guiding the potential clinical application of this compound in the treatment of anaerobic and mixed aerobic-anaerobic infections.

References

- 1. Antibiotic susceptibility of Bacteroides fragilis isolated from digestive organs. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Comparison of Phenotypic and Genotypic Patterns of Antimicrobial-Resistant Bacteroides fragilis Group Isolated from Healthy Individuals in Vietnam and Japan - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Bactericidal vs. Bacteriostatic Properties of Aspoxicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin is a broad-spectrum, semi-synthetic beta-lactam antibiotic of the penicillin class, noted for its activity against both Gram-positive and Gram-negative bacteria.[1] As with all beta-lactam antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, which strongly indicates a bactericidal mode of action.[2][3] This technical guide provides an in-depth analysis of the bactericidal properties of this compound, detailing its mechanism of action, presenting available quantitative data, and outlining the standardized experimental protocols required to rigorously assess its bactericidal versus bacteriostatic activity.

Introduction: Bactericidal vs. Bacteriostatic Action

The distinction between bactericidal and bacteriostatic antibiotics is critical in drug development and clinical application.

-

Bactericidal agents actively kill bacteria, typically causing a rapid, irreversible loss of viability. This is often defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum over a 24-hour period.[4]

-

Bacteriostatic agents inhibit bacterial growth and reproduction, preventing the proliferation of the infection and allowing the host's immune system to clear the bacteria.

This compound belongs to the beta-lactam class of antibiotics, which are classic examples of bactericidal agents.[5] Their mechanism of action fundamentally compromises the structural integrity of the bacterial cell, leading to cell death.[2] Studies have explicitly noted this compound's potent bactericidal action, which in some cases is stronger than what its in-vitro activity might suggest.[6][7]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal effect of this compound is a direct result of its molecular action on bacterial cell wall synthesis.

-

Target Binding: this compound binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[2][3]

-

Inhibition of Transpeptidation: PBPs are responsible for the cross-linking of peptidoglycan chains, a critical step that provides the cell wall with its structural strength and rigidity.[2]

-

Cell Wall Disruption: By inactivating PBPs, this compound prevents this cross-linking, interrupting cell wall synthesis.[2]

-

Autolysis and Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium. This triggers the release of autolytic enzymes, leading to cell lysis and bacterial death.[2][7]

This process is visualized in the signaling pathway diagram below.

Quantitative Analysis of Bactericidal Activity

The bactericidal nature of an antibiotic is quantitatively determined through two primary metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

A key indicator of bactericidal activity is the ratio of MBC to MIC. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.

In-Vitro Susceptibility Data for this compound

While extensive MBC data for this compound is not widely available in publicly accessible literature, MIC values have been reported against various pathogens. The data below is compiled from available sources. Researchers are encouraged to determine MBC values concurrently with MICs to definitively quantify the bactericidal effect against their strains of interest.

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference(s) |

| Actinobacillus pleuropneumoniae | 68 Clinical Isolates | ≤0.05 (MIC₉₀) | Data Not Available | N/A | [4] |

| Escherichia coli | K-12 | Data Not Available | Data Not Available | N/A | [7] |

| Staphylococcus aureus | Smith | Data Not Available | Data Not Available | N/A | [9] |

Note: The study on E. coli K-12 confirmed high bactericidal activity leading to cell lysis but did not provide specific MIC/MBC values.[7] Similarly, the study on S. aureus investigated the postantibiotic effect without specifying the MIC value used.[9]

Experimental Protocols

To determine the MIC and MBC of this compound against a specific bacterial isolate, the following standardized broth microdilution method should be employed.

Protocol for MIC Determination (Broth Microdilution)

This protocol is based on established clinical laboratory standards.

-

Inoculum Preparation:

-

From an overnight culture on an appropriate agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antibiotic Dilution:

-

Prepare a stock solution of this compound in an appropriate sterile solvent.

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 64, 32, 16... 0.06 µg/mL). The final volume in each well should be 100 µL.

-

Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubate the plate at 35 ± 2°C for 16–20 hours under ambient air conditions.

-

-

Interpretation:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Protocol for MBC Determination

This protocol is performed as a subsequent step to the MIC determination.

-

Subculturing:

-

From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

-

Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

-

-

Incubation:

-

Incubate the agar plates at 35 ± 2°C for 18–24 hours.

-

-

Interpretation:

-

After incubation, count the number of colonies (CFUs) on each plate.

-

The MBC is the lowest concentration of this compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

The relationship and workflow for these two essential experiments are depicted below.

Time-Kill Curve Analysis

For a more dynamic assessment of bactericidal activity, time-kill curve analysis is the preferred method. This assay measures the rate of bacterial killing over time when exposed to a specific concentration of the antibiotic.

A typical time-kill experiment involves exposing a standardized bacterial inoculum to this compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC). Samples are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, plated, and incubated. The resulting CFU/mL at each time point is plotted. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[4][10]

A study involving a time-kill analysis of this compound against A. pleuropneumoniae demonstrated bacterial killing at concentrations of 1x, 4x, and 16x its MIC.[11]

Conclusion

Based on its fundamental mechanism of action as a beta-lactam antibiotic, which leads to irreversible cell lysis, this compound is classified as a bactericidal agent.[2][3] This is supported by in-vitro studies demonstrating its lytic activity against Gram-negative bacteria like E. coli and its killing effect against A. pleuropneumoniae.[7][11] For drug development and research purposes, a definitive quantitative assessment requires the concurrent determination of both MIC and MBC values to calculate the MBC/MIC ratio, supplemented by time-kill curve analysis to understand the dynamics of its bactericidal activity. The protocols and frameworks provided in this guide offer a robust methodology for conducting such investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H27N5O7S | CID 71961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. emerypharma.com [emerypharma.com]

- 5. まとめ抗菌薬 表とリストで一覧・比較できる、特徴と使い方 - 羊土社 [yodosha.co.jp]

- 6. [Review: New antimicrobial agent series XXII: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [A study on the bactericidal action of this compound against Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Activity of sub-minimal inhibitory concentrations of this compound in prolonging the postantibiotic effect against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. researchgate.net [researchgate.net]

Aspoxicillin: A Technical Appraisal of its Potential Against Multi-Drug Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin, a semi-synthetic parenteral penicillin, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms. Developed in Japan, it has seen clinical use for various infections. This technical guide delves into the existing scientific literature to evaluate the potential of this compound as a therapeutic agent against multi-drug resistant (MDR) bacterial strains. While foundational data indicate a wide range of in-vitro activity, comprehensive evidence detailing its efficacy against key MDR phenotypes such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae remains limited in readily accessible literature. This document summarizes the known pharmacological properties, mechanism of action, and available susceptibility data for this compound, and outlines the experimental protocols necessary for its further evaluation.

Introduction

This compound (trade name: Doyle) is a β-lactam antibiotic belonging to the penicillin class.[1] It is structurally a derivative of amoxicillin, featuring an N4-Methyl-D-asparaginyl group modification.[2] This structural alteration was intended to broaden its antibacterial spectrum and improve its pharmacokinetic profile. Approved for clinical use in Japan, this compound has been employed in the treatment of various infections, including respiratory and urinary tract infections.[3][4][5][6] The ever-growing threat of antimicrobial resistance necessitates the re-evaluation of existing antibiotics for their potential utility against contemporary MDR pathogens. This whitepaper provides a technical overview of this compound with a focus on its potential application in treating infections caused by MDR bacteria.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] By binding to and inactivating these enzymes, this compound disrupts the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, and ultimately, cell lysis.[3]

The following diagram illustrates the bacterial cell wall synthesis pathway and the inhibitory action of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies in healthy volunteers have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Intravenous (IV) Injection | Intravenous (IV) Drip Infusion |

| Dose | 1g | 1g |

| Cmax (µg/mL) | 118.2 | 70.3 |

| Tmax (hours) | 0.08 | 1.0 |

| Half-life (hours) | 1.65 | 1.44 |

| Urinary Excretion (8h, %) | 75.9 | 88.0 |

Data compiled from pediatric clinical studies conducted in the 1980s.[2][4][5][6]

In-Vitro Activity of this compound

The available in-vitro susceptibility data for this compound is primarily from studies conducted in the 1980s. While these studies provide a foundational understanding of its antibacterial spectrum, they do not specifically address contemporary MDR strains.

Table 2: In-Vitro Activity of this compound against Selected Bacterial Species

| Organism | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 26 | - | - | - |

| Escherichia coli | 26 | - | - | - |

| Salmonella spp. | 26 | - | - | - |

| Pseudomonas aeruginosa | 26 | - | - | - |

| Serratia marcescens | 19 | - | - | - |

| Haemophilus influenzae | 13 | <0.78 - >6.25 | - | - |

| Streptococcus pneumoniae | 5 | <0.78 | - | - |

Note: Specific MIC ranges, MIC50, and MIC90 values for many of the tested organisms were not detailed in the available English abstracts of the original publications. The data indicates that this compound showed activity comparable to or slightly better than ampicillin and carbenicillin against certain species.[2][7]

There is a notable absence of published data on the in-vitro activity of this compound against key MDR pathogens, including:

-

Methicillin-resistant Staphylococcus aureus (MRSA)

-

Vancomycin-resistant Enterococci (VRE)

-

Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae

-

Carbapenem-resistant Enterobacteriaceae (CRE)

-

Multi-drug resistant Pseudomonas aeruginosa

-

Multi-drug resistant Acinetobacter baumannii

Experimental Protocols

To thoroughly evaluate the potential of this compound against MDR strains, standardized and rigorous experimental protocols are essential. The following sections outline the methodologies required for such an evaluation.

In-Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of well-characterized MDR bacterial strains.

Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: A panel of recent clinical isolates of MRSA, VRE, ESBL-producing E. coli and K. pneumoniae, and other relevant MDR strains should be used. Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853) must be included in each run.

-

Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is recommended for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood should be used.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh (18-24 hour) colonies. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Antibiotic Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Incubation: Inoculate the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

The following workflow diagram illustrates the broth microdilution protocol.

In-Vivo Efficacy Models

Objective: To evaluate the efficacy of this compound in treating infections caused by MDR strains in a relevant animal model.

Protocol: Murine Thigh Infection Model

-

Animal Model: Use immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c), depending on the study's objective. Neutropenic models are often used to assess the direct bactericidal activity of an antibiotic without the influence of the host immune system.

-

Infection: Induce neutropenia with cyclophosphamide. Inoculate a defined concentration of the MDR bacterial strain (e.g., 10⁶ CFU) into the thigh muscle of each mouse.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., intravenous or intramuscular). A range of doses should be tested to establish a dose-response relationship.

-

Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh muscle, homogenize the tissue, and perform quantitative bacterial cultures to determine the bacterial load (CFU/gram of tissue).

-

Data Analysis: Compare the bacterial load in the treated groups to that of an untreated control group to determine the reduction in bacterial counts.

The following diagram outlines the logical relationship in an in-vivo efficacy study.

Discussion and Future Directions

The available data on this compound suggests that it is a broad-spectrum penicillin with a pharmacokinetic profile suitable for treating systemic infections. However, the critical lack of contemporary in-vitro susceptibility data against a diverse panel of well-characterized MDR strains is a significant knowledge gap. While early studies showed activity against some common pathogens, the landscape of antibiotic resistance has changed dramatically since their publication.

To ascertain the true potential of this compound in the current era of antimicrobial resistance, a systematic re-evaluation is imperative. This should include:

-

Comprehensive In-Vitro Studies: Testing this compound against a large and diverse collection of recent clinical MDR isolates (MRSA, VRE, ESBL-producers, CRE, etc.) using standardized methodologies.

-

Pharmacodynamic Modeling: Integrating in-vitro susceptibility data with pharmacokinetic parameters to model the potential for target attainment and predict clinical efficacy.

-

In-Vivo Efficacy Studies: Conducting animal infection models with relevant MDR strains to confirm in-vitro findings and establish a preclinical basis for potential clinical use.

-

Mechanism of Resistance Studies: Investigating the potential for resistance development to this compound and the mechanisms by which MDR strains might evade its activity.

Conclusion

This compound is a semi-synthetic penicillin with a documented history of clinical use for a range of bacterial infections. While its mechanism of action is well-understood, its potential utility against the most pressing multi-drug resistant pathogens of our time remains largely unexplored in the accessible scientific literature. The data and protocols presented in this technical guide are intended to provide a framework for the necessary research to determine if this compound can be a repurposed tool in the ongoing fight against antimicrobial resistance. Without new, robust data on its activity against contemporary MDR strains, its role in treating these challenging infections cannot be established.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Clinical and laboratory evaluation of this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. [Clinical studies on this compound in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Fundamental and clinical studies on this compound in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The therapeutic effects of this compound on various infectious diseases in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Clinical evaluation of this compound in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into Aspoxicillin Resistance: A Technical Guide for Early-Stage Research

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core mechanisms of bacterial resistance to Aspoxicillin, a broad-spectrum, semisynthetic penicillin derivative.[1] Given the persistent challenge of antimicrobial resistance, a thorough understanding of the molecular underpinnings of resistance is paramount for the development of robust therapeutic strategies and next-generation antibiotics. This compound, like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2]

This guide outlines the primary mechanisms by which bacteria can develop resistance to this compound and provides detailed experimental protocols for their investigation. Due to the limited availability of specific quantitative data for this compound, this guide incorporates illustrative data from closely related penicillin antibiotics to provide a comprehensive framework for research.

Core Mechanisms of Resistance

Bacterial resistance to this compound and other β-lactam antibiotics is a multifaceted phenomenon, primarily driven by four key mechanisms:

-

Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. Bacteria acquire genes encoding β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. These enzymes can be classified into different molecular classes (A, B, C, and D) with varying substrate specificities.

-

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary target of this compound, can significantly reduce the binding affinity of the drug. This is often the result of point mutations in the genes encoding PBPs.

-

Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a selective barrier. A decrease in the number or size of porin channels, which β-lactam antibiotics use to enter the periplasmic space, can limit the access of this compound to its PBP targets.

-

Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps. The overexpression of these pumps can prevent the antibiotic from reaching a high enough intracellular concentration to be effective.

Quantitative Data on Penicillin Resistance

The following tables summarize key quantitative data related to penicillin resistance, serving as a proxy for what would be investigated for this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) for Piperacillin against Pseudomonas aeruginosa

| Strain Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |

| All Isolates | 4 | >64 | 80.5 |

| Meropenem-Nonsusceptible | 64 | >64 | 25.9 |

| Ceftazidime-Nonsusceptible | >64 | >64 | 45.3 |

Data sourced from a 2012-2015 surveillance program. Susceptibility is based on CLSI/EUCAST breakpoints.

Table 2: Minimum Inhibitory Concentrations (MIC) for Amoxicillin against Staphylococcus aureus

| Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |

| Canine Clinical Isolates | 0.25 - 128 | 0.50 | 8 | 35.89 |

This data highlights the variability in susceptibility even within a single bacterial species.

Table 3: Kinetic Parameters of TEM-1 β-Lactamase against Penicillins

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) |

| Penicillin G | 54 | 1300 | 2.4 x 10⁷ |

| Ampicillin | 45 | 880 | 2.0 x 10⁷ |

Kinetic parameters are crucial for understanding the efficiency of β-lactamase-mediated degradation.

Table 4: Kinetic Parameters of AmpC β-Lactamase against Penicillins

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) |

| Penicillin G | 0.2 - 1.5 | 14 - 75 | 10 x 10⁶ - 75 x 10⁶ |

| Ampicillin | 2 - 15 | 0.4 - 2 | 0.1 x 10⁶ - 0.2 x 10⁶ |

AmpC β-lactamases show different kinetic profiles compared to TEM-1, indicating varying efficiencies against different penicillins.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of resistance mechanisms. Below are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Methodology:

-

Preparation of Antibiotic Stock: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent and then dilute to the required starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

β-Lactamase Activity Assessment using the Nitrocefin Assay

Objective: To detect and quantify the activity of β-lactamase enzymes produced by a bacterial isolate.

Methodology:

-

Reagent Preparation: Prepare a 1 mg/mL stock solution of nitrocefin in DMSO. Further dilute this stock solution in phosphate-buffered saline (PBS) to a working concentration of 0.1 mg/mL.

-

Bacterial Lysate Preparation: Culture the bacterial isolate to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in a lysis buffer. Lyse the cells using sonication or enzymatic methods. Centrifuge to pellet cell debris and collect the supernatant containing the periplasmic and cytoplasmic proteins.

-

Assay Procedure: In a 96-well plate, add a defined amount of bacterial lysate to each well. Initiate the reaction by adding the nitrocefin working solution.

-

Data Acquisition: Measure the absorbance at 486 nm kinetically over a period of 30 minutes. The rate of change in absorbance is proportional to the β-lactamase activity.

-